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Introduction

Sulfo-Cyanine3 (Sulfo-Cy3) is a bright, orange-fluorescent dye commonly used for labeling

biomolecules, including oligonucleotides.[1] As a sulfonated cyanine dye, it possesses

excellent water solubility, eliminating the need for organic solvents in labeling reactions and

subsequent applications.[2][3] The N-hydroxysuccinimidyl (NHS) ester functional group of

Sulfo-Cy3 reacts efficiently and specifically with primary aliphatic amines to form a stable,

covalent amide bond.[4][5] This post-synthetic labeling strategy is a robust method for attaching

fluorescent reporters to amine-modified oligonucleotides.[6] The resulting fluorescently labeled

probes are indispensable tools for a wide range of applications in molecular biology and drug

development, including fluorescence in situ hybridization (FISH), microarray analysis,

quantitative PCR (qPCR), and fluorescence resonance energy transfer (FRET) studies.[7][8]

This document provides a detailed protocol for the conjugation of Sulfo-Cy3 NHS ester to

amino-modified oligonucleotides, including reagent preparation, the labeling reaction,

purification methods, and quality control procedures.

Materials and Reagents
Amine-modified oligonucleotide (lyophilized, with a 5', 3', or internal primary amine modifier,

e.g., Amino-Modifier C6)

Sulfo-Cy3 NHS ester (stored desiccated and protected from light at -20°C)
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Anhydrous Dimethyl Sulfoxide (DMSO)[2]

Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) or 0.1 M Sodium Borate

(Na₂B₄O₇·10H₂O). The buffer must be adjusted to pH 8.3-8.5 and be free of primary amines

(e.g., Tris).[4][9][10]

Nuclease-free water

For Purification (Ethanol Precipitation):

3 M Sodium Acetate (NaOAc), pH 5.2

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

For Purification (HPLC):

Acetonitrile (HPLC grade)

Triethylammonium acetate (TEAA) buffer or other suitable ion-pairing reagent

Equipment:

Microcentrifuge

Spectrophotometer (UV-Vis)

Laboratory shaker/vortexer

Lyophilizer or centrifugal evaporator

HPLC system (optional, for high-purity applications)

Experimental Protocols
Reagent Preparation

Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5):
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Dissolve 840 mg of Sodium Bicarbonate in 90 mL of nuclease-free water.

Adjust the pH to 8.5 using 1 M NaOH or 1 M HCl.

Bring the final volume to 100 mL with nuclease-free water.

Prepare this buffer fresh or store in aliquots at -20°C to maintain pH.[9]

Amino-Modified Oligonucleotide Solution:

Resuspend the lyophilized amino-modified oligonucleotide in the Labeling Buffer (pH 8.5)

to a final concentration of 0.3 to 1.0 mM.[9][11]

Vortex thoroughly to ensure complete dissolution.

Sulfo-Cy3 NHS Ester Solution:

Allow the vial of Sulfo-Cy3 NHS ester to warm completely to room temperature before

opening to prevent moisture condensation.

Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.[2]

For example, dissolve 1 mg of Sulfo-Cy3 NHS ester in approximately 130-140 µL of

DMSO (check the exact molecular weight on the product sheet).

This solution should be prepared immediately before use, as NHS esters are susceptible

to hydrolysis.[9] Any unused portion can be stored, tightly sealed, at -20°C for a short

period (up to two weeks).[2]

Conjugation Reaction
The following protocol is optimized for a reaction volume of approximately 100 µL. It can be

scaled as needed.

To a microcentrifuge tube, add the prepared amino-modified oligonucleotide solution.

Add the Sulfo-Cy3 NHS ester stock solution to achieve a 5:1 to 15:1 molar excess of dye to

oligonucleotide.[12] A higher ratio can help drive the reaction to completion but may

necessitate more rigorous purification.
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Vortex the reaction mixture gently for 30 seconds.

Incubate the reaction for at least 4 hours at room temperature (~25°C) or overnight on ice.[4]

[9] To prevent photobleaching of the dye, wrap the tube in aluminum foil.[9]

Chemical Reaction Schematic
The reaction involves the nucleophilic attack of the oligonucleotide's primary amine on the NHS

ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).

Oligo-(CH₂)₆-NH₂

(Amino-Modified Oligonucleotide)

Oligo-(CH₂)₆-NH-CO-Sulfo-Cy3
(Labeled Oligonucleotide)

 pH 8.3-8.5 

Sulfo-Cy3-NHS Ester

N-hydroxysuccinimide

+

+

Click to download full resolution via product page

Caption: Sulfo-Cy3 NHS ester reacts with a primary amine on an oligonucleotide.

Purification of Labeled Oligonucleotide
Purification is critical to remove unreacted Sulfo-Cy3 dye and any unlabeled oligonucleotides.

[13] Dual HPLC is highly recommended for applications requiring high purity.[6][14] Ethanol

precipitation is a simpler alternative that removes the majority of the free dye.[9]

Method A: High-Purity Purification by HPLC

Dilute the reaction mixture with HPLC-grade water.

Inject the sample onto a reverse-phase HPLC column (e.g., C18).[15]

Elute the sample using a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium

acetate (TEAA).[12]

Monitor the elution at 260 nm (oligonucleotide) and 550 nm (Sulfo-Cy3).[16]
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The desired product will be the peak that absorbs at both wavelengths. Unlabeled

oligonucleotides will only absorb at 260 nm, and free dye will absorb strongly at 550 nm with

a different retention time.

Collect the fractions corresponding to the labeled oligonucleotide.

Lyophilize or evaporate the purified fractions to obtain the final product.

Method B: Standard Purification by Ethanol Precipitation

Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the conjugation reaction mixture.

Add 2.5-3 volumes of ice-cold 100% ethanol.

Vortex briefly and incubate at -20°C for at least 30 minutes.[17]

Centrifuge at ≥16,000 x g for 25-30 minutes at 4°C to pellet the oligonucleotide.[17] The

supernatant containing the bulk of the unreacted dye will be brightly colored.

Carefully decant the supernatant.

Wash the pellet by adding 1 mL of ice-cold 70% ethanol to remove residual salt and free dye.

Centrifuge again for 10-15 minutes at 4°C.

Decant the supernatant and air-dry or speed-vac the pellet to remove residual ethanol.

Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer.

Quality Control and Quantification
The concentration and degree of labeling (DOL) can be determined by UV-Vis

spectrophotometry.

Measure Absorbance: Dilute a small aliquot of the purified product and measure its

absorbance at 260 nm (A₂₆₀) and 550 nm (A₅₅₀, the λₘₐₓ for Sulfo-Cy3).[16]

Calculate Oligonucleotide Concentration: The absorbance of the Sulfo-Cy3 dye at 260 nm

will interfere with the oligonucleotide measurement. A correction factor (CF) must be applied.
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The CF for Sulfo-Cy3 is approximately 0.09.[11]

Corrected A₂₆₀ = A₂₆₀(measured) - (A₅₅₀ × CF)

Oligo Conc. (µM) = (Corrected A₂₆₀ / ε₂₆₀) × 1,000,000 (where ε₂₆₀ is the molar extinction

coefficient of the oligonucleotide, which can be estimated based on its sequence).

Calculate Dye Concentration:

Dye Conc. (µM) = (A₅₅₀ / ε₅₅₀) × 1,000,000 (where ε₅₅₀ for Sulfo-Cy3 is ~150,000

L·mol⁻¹·cm⁻¹).[11]

Calculate Degree of Labeling (DOL):

DOL = Dye Concentration (µM) / Oligo Concentration (µM)

For a singly-labeled oligonucleotide, the ideal DOL is close to 1.0.[12]

Quantitative Data Summary
Table 1: Spectroscopic and Reaction Properties of Sulfo-Cy3

Parameter Value Reference

Excitation Maximum (λₑₓ) ~554 nm [1][18]

Emission Maximum (λₑₘ) ~568 nm [1][18]

Molar Extinction Coefficient

(ε₅₅₀)
150,000 L·mol⁻¹·cm⁻¹ [11][14]

A₂₆₀ Correction Factor (CF) ~0.09 [11]

Recommended Reaction pH 8.3 - 9.0 [4][10]

| Recommended Dye:Oligo Molar Ratio | 5:1 to 15:1 |[12] |

Table 2: Comparison of Common Purification Methods
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Feature Ethanol Precipitation Reverse-Phase HPLC

Purity
Good; removes most free
dye

Excellent; separates
labeled, unlabeled, and
free dye

Yield 70-90% >85%

Throughput
High; multiple samples

simultaneously
Low; one sample at a time

Equipment Standard laboratory centrifuge Specialized HPLC system

| Best For | Routine applications, screening | High-purity needs (e.g., FRET, structural studies) |

Workflow Diagrams
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1. Reagent Preparation
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Caption: Experimental workflow for labeling oligonucleotides with Sulfo-Cy3.
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Sulfo-Cy3 Labeled Probe

Hybridization

Target DNA/RNA in
Fixed Cell or Tissue

Wash Steps
(Remove unbound probe)

Fluorescence Microscopy
(Signal Detection at ~570 nm)

Localization of
Target Sequence
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Caption: Application workflow of a Sulfo-Cy3 labeled probe in FISH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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